Carbonic acid, 4-nitrophenyl 2-thiazolylmethyl ester
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Overview
Description
Carbonic acid, 4-nitrophenyl 2-thiazolylmethyl ester is a chemical compound that combines the structural elements of carbonic acid, 4-nitrophenyl, and 2-thiazolylmethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, 4-nitrophenyl 2-thiazolylmethyl ester typically involves the reaction of 4-nitrophenol with 2-thiazolylmethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Carbonic acid, 4-nitrophenyl 2-thiazolylmethyl ester undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is often conducted in polar solvents like ethanol or dimethyl sulfoxide.
Major Products
Hydrolysis: 4-nitrophenol and 2-thiazolylmethyl alcohol.
Substitution: Products vary depending on the nucleophile used but generally involve the replacement of the nitro group with the nucleophile.
Scientific Research Applications
Carbonic acid, 4-nitrophenyl 2-thiazolylmethyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of carbonic acid, 4-nitrophenyl 2-thiazolylmethyl ester involves its interaction with enzymes and other biological molecules. The ester bond in the compound is susceptible to hydrolysis by esterases, leading to the release of 4-nitrophenol and 2-thiazolylmethyl alcohol. These products can then participate in further biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl acetate: Another ester of 4-nitrophenol, commonly used in enzyme assays.
2-Thiazolylmethyl acetate: Similar ester structure but with different functional groups.
Uniqueness
Carbonic acid, 4-nitrophenyl 2-thiazolylmethyl ester is unique due to the combination of the 4-nitrophenyl and 2-thiazolylmethyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic and biochemical applications .
Properties
CAS No. |
144163-94-0 |
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Molecular Formula |
C11H8N2O5S |
Molecular Weight |
280.26 g/mol |
IUPAC Name |
(4-nitrophenyl) 1,3-thiazol-2-ylmethyl carbonate |
InChI |
InChI=1S/C11H8N2O5S/c14-11(17-7-10-12-5-6-19-10)18-9-3-1-8(2-4-9)13(15)16/h1-6H,7H2 |
InChI Key |
RCBGLLBKNIDPIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OCC2=NC=CS2 |
Origin of Product |
United States |
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